(S)-(+)-1-Dimethylamino-2-propanol

Descripción general

Descripción

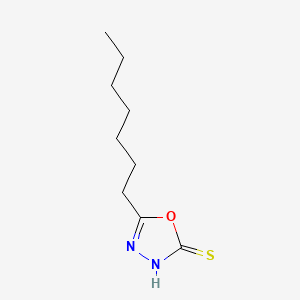

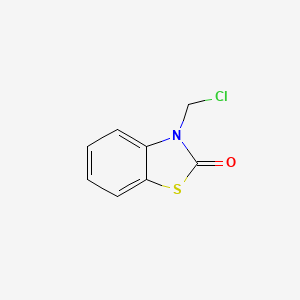

(S)-(+)-1-Dimethylamino-2-propanol , also known as DMPA , is a chiral secondary amine. It has the chemical formula C<sub>5</sub>H<sub>13</sub>NO and is commonly used as a base in organic synthesis. DMPA is a colorless liquid with a fishy odor. It is soluble in water and commonly employed in various chemical reactions due to its basic properties.

Synthesis Analysis

The synthesis of DMPA typically involves the reaction of acetone with dimethylamine in the presence of an acid catalyst. The reaction proceeds through nucleophilic addition of dimethylamine to the carbonyl group of acetone, followed by protonation and elimination of water. The resulting product is (S)-(+)-1-Dimethylamino-2-propanol.

Molecular Structure Analysis

The molecular structure of DMPA consists of a tertiary carbon center bonded to two methyl groups and a dimethylamino group. The stereochemistry of the molecule is important, as it exists as a single enantiomer (S)-(+)-DMPA.

Chemical Reactions Analysis

DMPA can participate in various chemical reactions:

- Alkylation : DMPA can be alkylated at the nitrogen atom, leading to the formation of quaternary ammonium salts.

- Acylation : The hydroxyl group of DMPA can be acylated to form esters.

- Reductive Amination : DMPA can react with aldehydes or ketones to form secondary amines via reductive amination.

Physical And Chemical Properties Analysis

- Physical State : DMPA is a colorless liquid.

- Odor : It has a fishy odor.

- Solubility : It is soluble in water.

- Melting Point : Approximately -50°C.

- Boiling Point : Approximately 120°C.

- Density : Around 0.85 g/cm³.

Aplicaciones Científicas De Investigación

Photobiomodulation in Clinical Applications : One of the significant applications of (S)-(+)-1-Dimethylamino-2-propanol is in the field of photobiomodulation. This refers to the use of low-level light therapy for therapeutic interventions. The process enhances mitochondrial ATP production, cell signaling, and growth factor synthesis while reducing oxidative stress. This therapy has been widely researched for its applications in skin healing and restoration

.

Radiopharmaceuticals and Stimulus-Responsive Release Systems : In the realm of radiopharmaceuticals, (S)-(+)-1-Dimethylamino-2-propanol can be used in stimulus-responsive release systems. These systems allow for the controlled release of active pharmaceutical ingredients in response to specific conditions like pH, temperature, and light. This technology significantly improves the precision, imaging capabilities, and therapeutic efficacy of radiopharmaceutical drugs

.

Biomedical Engineering and Fluid Dynamics : The compound finds applications in biomedical engineering, particularly in fluid dynamics. It's involved in studies like peristaltic transport of nanofluid flow in biomedical contexts, such as blood stream alterations through electroosmotic forces in specific arterial conditions

.

Quantum Computing in Scientific Research : (S)-(+)-1-Dimethylamino-2-propanol could also play a role in research involving quantum computing. Quantum computing's potential to handle large datasets and complex simulations could benefit the analysis and interpretation of data where this compound is involved, such as in superconductivity studies

.

Large Language Models in Medicine : In the rapidly evolving field of medical research, (S)-(+)-1-Dimethylamino-2-propanol might be part of studies that benefit from the advancements in large language models (LLMs). LLMs can assist in summarizing scientific concepts and evidence, thereby enhancing access to relevant research findings

.

Osmosis and Nanofluidic Applications : The compound could be used in the study of osmosis, particularly in nanofluidic applications. This is relevant in the development of novel materials and technologies that utilize the principles of osmotic transport at the nanoscale

.

Genetic Modification and Biotechnology : It could have implications in genetic modification and biotechnology research, particularly in the development of genetically modified organisms (GMOs) for medical or agricultural purposes

.

Synchrotron Radiation and Optical Devices : The compound might be part of research that involves synchrotron radiation and the development of micro-focusing optical devices. These applications are essential in fields like material science and X-ray crystallography

.

Safety And Hazards

DMPA is generally considered safe when handled properly. However, it is essential to follow safety precautions:

- Corrosive : DMPA can cause skin and eye irritation.

- Flammable : It is flammable and should be stored away from open flames.

- Toxicity : Ingestion or inhalation can be harmful.

- Protective Measures : Use appropriate personal protective equipment (PPE) when handling DMPA.

Direcciones Futuras

Research on DMPA could focus on:

- Green Synthesis : Developing more sustainable and environmentally friendly synthetic routes.

- Biological Applications : Exploring potential applications in medicinal chemistry or as chiral catalysts.

- Process Optimization : Enhancing the efficiency of DMPA synthesis and its use in various reactions.

Remember to consult relevant papers for in-depth information and stay updated on advancements in DMPA research. 🌟

Propiedades

IUPAC Name |

(2S)-1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046562 | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-Dimethylamino-2-propanol | |

CAS RN |

53636-17-2 | |

| Record name | Dimepranol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y46IE54IB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)